methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
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Overview
Description
Methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound that features a purine base structure with a furan ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the furan ring through a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group. Reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as N,N-dimethylmethylene ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Catalysts and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine base.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
Methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and purine base play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(8-{[(thiophen-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-(8-{[(pyridin-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
methyl 2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c1-18-12-11(13(22)19(2)15(18)23)20(8-10(21)24-3)14(17-12)16-7-9-5-4-6-25-9/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIRHVGXVAEJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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